2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolinones This compound is characterized by the presence of a triazoloquinazolinone core, substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions. These reactions typically require the use of halogenated precursors and suitable nucleophiles under controlled conditions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compound with a thiol reagent. This step may require the use of reducing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenated precursors, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties, used in various disinfectants and mouthwashes.
Domiphen Bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-fluorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its triazoloquinazolinone core and the presence of both chlorophenyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-16-5-2-1-4-14(16)12-30-22-26-21-25-17-6-3-7-18(29)19(17)20(28(21)27-22)13-8-10-15(24)11-9-13/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVFKJHBBKHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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